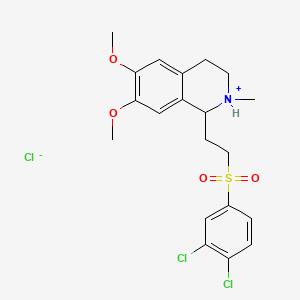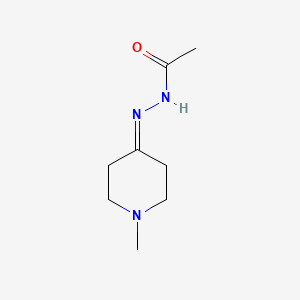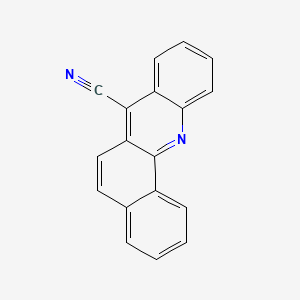
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core, a dichlorophenyl sulfonyl group, and a tetrahydro-6,7-dimethoxy-2-methyl substituent. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the dichlorophenyl sulfonyl group, and the addition of the tetrahydro-6,7-dimethoxy-2-methyl substituent. Common synthetic routes may involve:
Formation of Isoquinoline Core: This step often involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Dichlorophenyl Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Addition of Tetrahydro-6,7-dimethoxy-2-methyl Substituent: This step may involve alkylation reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
Dimethoxy Derivatives: Compounds with similar dimethoxy substituents but different core structures.
Uniqueness
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dichlorophenyl sulfonyl group, in particular, may contribute to its enhanced stability and reactivity compared to other similar compounds.
Propiedades
Número CAS |
22309-31-5 |
|---|---|
Fórmula molecular |
C20H24Cl3NO4S |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
1-[2-(3,4-dichlorophenyl)sulfonylethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H23Cl2NO4S.ClH/c1-23-8-6-13-10-19(26-2)20(27-3)12-15(13)18(23)7-9-28(24,25)14-4-5-16(21)17(22)11-14;/h4-5,10-12,18H,6-9H2,1-3H3;1H |
Clave InChI |
PIPJYTWLYCSQFL-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCC2=CC(=C(C=C2C1CCS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)













